Epicoccamide

Antibacterial Staphylococcus aureus Glycosylation

Epicoccamide is a structurally unique, non-cytotoxic glycosylated scaffold. Its 64-fold lower antibacterial potency vs. aglycone makes it an ideal negative control for tetramic acid SAR studies. Choose this specific glycosylated form to ensure experimental outcomes are not confounded by the potent activity of deglycosylated analogs. Intended for R&D only.

Molecular Formula C29H51NO9
Molecular Weight 557.7 g/mol
Cat. No. B11931763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicoccamide
Molecular FormulaC29H51NO9
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C
InChIInChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/t19?,20?,21-,25-,26+,27+,29-/m1/s1
InChIKeyGLMMQSHEMIVRFP-XIECNSLGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicoccamide: A Non-Cytotoxic, Mannosylated Tetramic Acid from Marine Fungus for Specialized Research Applications


Epicoccamide is a structurally unique, O-D-mannosylated acyltetramic acid secondary metabolite originally isolated from the marine fungus Epicoccum purpurascens derived from the jellyfish Aurelia aurita [1]. It is a bolaamphiphilic polyketide composed of three biosynthetically distinct subunits: a glycosidic mannose, a fatty acid chain, and a tetramic acid core [1]. This compound is part of a broader class of epicoccamides (A-D), which differ in their alkyl chain lengths and substitution patterns [2]. Notably, epicoccamide is characterized by its lack of significant cytotoxicity against standard cell lines and its minimal antimicrobial activity in its native, glycosylated form, a feature that distinguishes it from its more active aglycone and other structural analogs [3].

Why Epicoccamide Cannot Be Simply Replaced by Other Tetramic Acids or Its Aglycone in Research


Generic substitution within the epicoccamide class or with its deglycosylated aglycone is scientifically untenable due to profound, structure-driven differences in biological activity. The presence of the O-linked D-mannose sugar on epicoccamide is not merely a structural adornment but acts as a critical molecular switch that dramatically attenuates both antibacterial and cytotoxic potency compared to its aglycone, epicoccamide-aglycone [1]. Furthermore, even among closely related epicoccamide analogs (B, C, and D), variations in the central alkyl chain length and substitution pattern lead to the emergence of significant cytotoxicity and antifungal morphogenesis activity, which are absent in the parent epicoccamide [2]. Therefore, epicoccamide serves a distinct research niche—as a non-cytotoxic, glycosylated scaffold or as a negative control—where its more potent analogs would confound experimental outcomes.

Quantitative Differentiation of Epicoccamide Against Its Closest Comparators: A Procurement-Focused Evidence Guide


Dramatic Reduction in Antibacterial Potency Against S. aureus Compared to Its Aglycone

Epicoccamide exhibits minimal antibacterial activity against Staphylococcus aureus, a stark contrast to its deglycosylated derivative, epicoccamide-aglycone. The presence of the D-mannose sugar on epicoccamide increases the minimal inhibitory concentration (MIC) by a factor of 64, demonstrating that glycosylation is a key structural determinant that downregulates antibacterial potency [1]. This property positions epicoccamide as an ideal negative control or a scaffold for prodrug development where initial inactivity is required.

Antibacterial Staphylococcus aureus Glycosylation Structure-Activity Relationship

Significantly Reduced Cytotoxicity in Human Cell Lines vs. Epicoccamide-Aglycone

Epicoccamide displays substantially weaker growth inhibition in human cell lines compared to its aglycone. The half-inhibitory concentration (IC50) for epicoccamide is 76 μM against HeLa cervical cancer cells and 38 μM against WI-38 normal lung fibroblasts [1]. In contrast, epicoccamide-aglycone is markedly more potent, with IC50 values of 19 μM and 15 μM in the same cell lines, representing a 4.0-fold and 2.5-fold increase in inhibitory activity, respectively [1]. This quantitative difference in cytotoxicity underscores the role of glycosylation in modulating eukaryotic cell toxicity.

Cytotoxicity HeLa WI-38 Selectivity Prodrug Scaffold

Absence of Cytotoxicity vs. Closely Related Glycosylated Analogs (Epicoccamides B, C, D)

While epicoccamide is reported as non-cytotoxic across various assays , its close structural analogs, epicoccamides B, C, and D, exhibit quantifiable cytotoxic and antiproliferative effects [1]. Specifically, epicoccamide D demonstrates weak to moderate cytotoxicity against HeLa cells (CC50 = 17.0 μM) and antiproliferative activity against L-929 (GI50 = 50.5 μM) and K-562 (GI50 = 33.3 μM) cell lines [1]. This difference is attributed to variations in alkyl chain length and substitution patterns, making epicoccamide the only non-cytotoxic member within this subset of glycosylated analogs.

Cytotoxicity Antiproliferative Structure-Activity Relationship Epicoccamide Analogs

Mild and Specific Antifungal Activity Against Ustilago maydis: A Quantitative Comparison

Epicoccamide A displays a mild, quantifiable antifungal effect against the phytopathogenic fungus Ustilago maydis (corn smut) with a minimal inhibitory concentration (MIC) of 1.8 mM [1]. This activity is comparable to, but distinct from, epipyrone A (MIC 1.6 mM), another metabolite isolated from the same fungal strain [1]. While the potency is moderate, this specific activity against an agriculturally relevant pathogen distinguishes epicoccamide from its aglycone (which is primarily antibacterial) and suggests a niche role in antifungal research.

Antifungal Ustilago maydis Corn Smut Agricultural Research

Optimal Research and Procurement Applications for Epicoccamide Based on Verified Evidence


Negative Control or Non-Toxic Scaffold in Cytotoxicity and Antibacterial Assays

Given its 64-fold lower antibacterial potency against S. aureus (MIC 64 μg/mL) and its 2.5- to 4-fold lower cytotoxicity (HeLa IC50 76 μM, WI-38 IC50 38 μM) relative to its aglycone, epicoccamide is ideally suited as a negative control or a non-toxic glycosylated scaffold [1]. Researchers can use epicoccamide to benchmark the specific activity of its aglycone or other tetramic acid derivatives, ensuring that observed effects are due to the deglycosylated core and not the mannose moiety.

Investigating Glycosylation as a Biological Activity Switch

Epicoccamide serves as a prime model compound for studying the impact of O-glycosylation on the bioactivity of polyketides. The direct, quantitative contrast in both antibacterial (MIC) and cytotoxic (IC50) potencies between epicoccamide and epicoccamide-aglycone provides a clear system for dissecting how the attachment of a single sugar residue can fundamentally modulate a molecule's interaction with bacterial and eukaryotic cells [1].

Probing Antifungal Mechanisms Against Ustilago maydis

For agricultural or basic mycological research targeting Ustilago maydis, epicoccamide offers a defined, albeit mild, inhibitory activity with an MIC of 1.8 mM [2]. This specific activity, comparable to epipyrone A (MIC 1.6 mM), makes it a useful tool for comparative structure-activity relationship (SAR) studies or for identifying fungal targets that are sensitive to mannosylated tetramic acids [2].

Synthetic Biology and Biosynthetic Gene Cluster Studies

Epicoccamide is a key product of a well-characterized biosynthetic gene cluster (BGC) in Epicoccum nigrum, where the glycosyltransferase gene epcB is essential for its final mannosylation step [1]. Procurement of epicoccamide is essential as an analytical standard for verifying the successful heterologous expression or genetic manipulation of this BGC, and for confirming the production of the correct glycosylated end-product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epicoccamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.